3-Methyl-1-butyl-D11 alcohol
CAS No.: 170678-50-9
Cat. No.: VC0070555
Molecular Formula: C5H12O
Molecular Weight: 99.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170678-50-9 |
|---|---|
| Molecular Formula | C5H12O |
| Molecular Weight | 99.217 |
| IUPAC Name | 1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |
| Standard InChI | InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |
| Standard InChI Key | PHTQWCKDNZKARW-KUXNVAAFSA-N |
| SMILES | CC(C)CCO |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl-1-butyl-D11 alcohol closely resemble those of its non-deuterated counterpart, with some key differences attributable to the isotope effect. The molecular weight of this compound is significantly higher than that of regular 3-methyl-1-butanol due to the replacement of eleven hydrogen atoms (atomic weight ~1.008) with deuterium atoms (atomic weight ~2.014).
While the non-deuterated 3-methyl-1-butanol has a molecular weight of approximately 88.15 g/mol, the deuterated version has a considerably higher molecular weight due to the additional neutrons present in the deuterium atoms . This difference in mass is critical for its applications in mass spectrometry, where the compound can be clearly distinguished from its non-deuterated analog.
Table 1 compares the physical properties of deuterated 3-Methyl-1-butyl-D11 alcohol with its non-deuterated counterpart:
| Property | 3-Methyl-1-butanol | 3-Methyl-1-butyl-D11 alcohol |
|---|---|---|
| Molecular Formula | C₅H₁₂O | C₅H₁D₁₁O |
| Molecular Weight | 88.15 g/mol | ~99.21 g/mol (calculated) |
| Boiling Point | 131-132°C | Slightly higher than non-deuterated form |
| Melting Point | -117°C | Slightly higher than non-deuterated form |
| Density | 0.809 g/mL (25°C) | Slightly higher than non-deuterated form |
| Solubility in Water | 25 g/L (20°C) | Similar to non-deuterated form |
The isotope effect typically causes deuterated compounds to have slightly higher boiling and melting points compared to their non-deuterated counterparts, as well as slightly higher densities. This is due to the stronger intermolecular forces resulting from the higher mass of deuterium atoms .
Applications in Mass Spectrometry
3-Methyl-1-butyl-D11 alcohol finds its primary application as an isotope-labeled internal standard in mass spectrometry (MS). Mass spectrometry is an analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z).
As an internal standard, 3-Methyl-1-butyl-D11 alcohol offers several advantages:
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It behaves nearly identically to the non-deuterated 3-methyl-1-butanol during sample preparation, chromatographic separation, and ionization.
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Its mass spectrum is significantly shifted due to the eleven deuterium atoms, allowing clear differentiation from the non-deuterated compound.
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When added at a known concentration, it provides a reference for accurate quantification.
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It compensates for variations in instrument performance, sample preparation efficiency, and matrix effects.
In practice, a known amount of 3-Methyl-1-butyl-D11 alcohol is added to samples before analysis. During MS analysis, the ratio of the analyte signal to the internal standard signal is used for quantification, providing more accurate and reproducible results than external calibration methods.
The applications of this compound in mass spectrometry span various fields, including:
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Environmental analysis for monitoring alcohols in water and air samples
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Food and beverage analysis for quality control and authenticity verification
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Clinical and forensic toxicology for detection of alcohol metabolites
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Pharmaceutical research for monitoring synthesis processes and product purity
Synthesis and Production Methods
The synthesis of 3-Methyl-1-butyl-D11 alcohol typically involves the deuteration of the corresponding non-deuterated compound under controlled conditions. While the search results don't specifically describe the synthesis of this deuterated compound, we can infer potential methods based on common approaches to deuterium labeling.
One possible synthetic route may involve the catalytic exchange of hydrogen atoms with deuterium using D₂O (heavy water) or D₂ gas with an appropriate catalyst. This approach often requires elevated temperatures and pressures to facilitate the exchange process.
Another method might involve the reduction of a suitable precursor (such as 3-methyl-1-butanal or 3-methyl-1-butanoic acid) using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
The production of highly deuterated compounds typically requires multiple reaction cycles to achieve high deuterium incorporation. The final product must be purified to remove any partially deuterated species and to ensure isotopic purity, which is critical for its application as an analytical standard.
Comparative Analysis with 3-Methyl-1-butanol
To fully understand the significance of 3-Methyl-1-butyl-D11 alcohol, it is valuable to compare it with its non-deuterated analog, 3-methyl-1-butanol (also known as isoamyl alcohol). The non-deuterated compound is characterized by the following properties:
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Chemical Structure: 3-methyl-1-butanol is a branched-chain alcohol with a primary hydroxyl group and a methyl branch at the third carbon position. Its chemical formula is C₅H₁₂O .
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Physical Properties: It has a boiling point of 131-132°C, a melting point of -117°C, and a density of 0.809 g/mL at 25°C. It is moderately soluble in water (25 g/L at 20°C) .
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Applications: The non-deuterated compound is used in various applications including as a solvent, in flavoring, and as a chemical intermediate in organic synthesis .
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Safety Profile: It is classified as a flammable liquid with hazard statements including H226 (flammable liquid and vapor), H315 (causes skin irritation), H318 (causes serious eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
The key difference between 3-methyl-1-butanol and its deuterated counterpart lies in their mass and isotopic composition. While they share nearly identical chemical behavior, the deuterated version is significantly heavier due to the presence of eleven deuterium atoms. This mass difference is what makes 3-Methyl-1-butyl-D11 alcohol valuable as an internal standard in analytical applications.
Current Research Applications
3-Methyl-1-butyl-D11 alcohol plays a significant role in various research applications across different scientific disciplines. Its utility stems from its ability to serve as a reliable internal standard in analytical methods.
In analytical chemistry, this deuterated compound is employed in method development and validation for the quantification of alcohols in various matrices. By adding a known amount of 3-Methyl-1-butyl-D11 alcohol to samples, researchers can calibrate their instruments and correct for variations in extraction efficiency, matrix effects, and instrumental drift.
In metabolomics research, deuterated standards like 3-Methyl-1-butyl-D11 alcohol help in the accurate quantification of metabolites in biological samples. This is particularly important in studies investigating alcohol metabolism, where precise measurements of various alcohols and their metabolites are required.
Environmental monitoring research also benefits from deuterated standards. When analyzing environmental samples for alcohol contaminants, 3-Methyl-1-butyl-D11 alcohol can provide reliable quantification, helping researchers track pollution sources and assess environmental impact.
In pharmaceutical research and development, deuterated internal standards are essential for quality control and assurance. They help in monitoring the purity of drug substances and investigating metabolic pathways of drug candidates.
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